Cas no 1314911-30-2 (2-3-(chlorosulfonyl)phenylacetic acid)

2-3-(Chlorosulfonyl)phenylacetic acid is a versatile intermediate in organic synthesis, primarily used in the production of pharmaceuticals and fine chemicals. Its reactive chlorosulfonyl group enables efficient sulfonamide formation, making it valuable for constructing biologically active compounds. The phenylacetic acid moiety further enhances its utility in derivatization reactions. This compound exhibits high purity and stability under controlled conditions, ensuring reliable performance in synthetic applications. Its compatibility with a range of reagents and solvents allows for flexible use in multi-step syntheses. Proper handling is required due to its reactive nature, but its well-defined chemical properties facilitate precise incorporation into target molecules.
2-3-(chlorosulfonyl)phenylacetic acid structure
1314911-30-2 structure
Product Name:2-3-(chlorosulfonyl)phenylacetic acid
CAS No:1314911-30-2
MF:C8H7ClO4S
MW:234.656780481339
MDL:MFCD19201142
CID:4588052
PubChem ID:21962826
Update Time:2025-05-19

2-3-(chlorosulfonyl)phenylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-[3-(chlorosulfonyl)phenyl]acetic acid
    • 2-(3-chlorosulfonylphenyl)acetic acid
    • 2-3-(chlorosulfonyl)phenylacetic acid
    • MDL: MFCD19201142
    • Inchi: 1S/C8H7ClO4S/c9-14(12,13)7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
    • InChI Key: OYDTZBTZXLNXOQ-UHFFFAOYSA-N
    • SMILES: ClS(C1=CC=CC(CC(=O)O)=C1)(=O)=O

Computed Properties

  • Exact Mass: 233.975
  • Monoisotopic Mass: 233.975
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 79.8

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Additional information on 2-3-(chlorosulfonyl)phenylacetic acid

Comprehensive Analysis of 2-[3-(Chlorosulfonyl)phenyl]acetic acid (CAS No. 1314911-30-2): Properties, Applications, and Industry Trends

The chemical compound 2-[3-(chlorosulfonyl)phenyl]acetic acid (CAS No. 1314911-30-2) is a specialized organic intermediate gaining attention in pharmaceutical and agrochemical research. With its unique chlorosulfonyl and acetic acid functional groups, this compound serves as a versatile building block for synthesizing biologically active molecules. Its molecular structure enables selective modifications, making it valuable for designing drug candidates and crop protection agents.

Recent studies highlight the growing demand for sulfonyl-containing compounds in medicinal chemistry, particularly for developing enzyme inhibitors and receptor modulators. The CAS 1314911-30-2 derivative's reactivity allows efficient conjugation with amines or alcohols, facilitating the creation of sulfonamide linkages—a key motif in 30% of FDA-approved drugs. Researchers are exploring its potential in targeted therapies, especially in oncology and metabolic disorders.

From an industrial perspective, manufacturers are optimizing synthesis routes for 2-[3-(chlorosulfonyl)phenyl]acetic acid to improve yield and purity. Advanced techniques like continuous flow chemistry and green solvent systems are being adopted to align with sustainable chemistry principles. Analytical methods such as HPLC-MS and NMR spectroscopy ensure rigorous quality control, addressing the pharmaceutical industry's stringent standards.

Environmental considerations are shaping the compound's applications. The biodegradability of its derivatives and low bioaccumulation potential make it preferable for eco-friendly formulations. Regulatory agencies increasingly emphasize these aspects, driving innovation in benign-by-design chemical development. Companies are patenting novel derivatives of CAS 1314911-30-2 for non-toxic pesticides and biodegradable polymers.

Market analysts project steady growth for sulfonyl-based intermediates, with 2-[3-(chlorosulfonyl)phenyl]acetic acid playing a strategic role. Its compatibility with parallel synthesis techniques accelerates high-throughput screening in drug discovery. Furthermore, the rise of AI-assisted molecular design has increased precision in modifying this scaffold for specific structure-activity relationships (SAR).

Quality benchmarks for CAS 1314911-30-2 now include stringent controls on isomeric purity and heavy metal content, reflecting evolving industry requirements. Storage recommendations typically suggest anhydrous conditions and temperature-controlled environments to preserve the chlorosulfonyl group's reactivity. These protocols ensure consistent performance in downstream applications.

Emerging research explores the compound's utility in material science, particularly for creating self-assembling monolayers (SAMs) on metal surfaces. Such applications leverage its dual functionality for surface modification in sensor technologies and nanoscale coatings. This interdisciplinary approach underscores the molecule's adaptability beyond traditional chemical synthesis.

For procurement specialists, understanding the global supply chain for 2-[3-(chlorosulfonyl)phenyl]acetic acid is crucial. Major producers in Asia and Europe are investing in GMP-compliant facilities to meet pharmaceutical demand. Technical specifications often detail assay percentages (typically ≥98%) and residual solvent limits, which vary by application sector.

The compound's safety profile remains a key discussion point. While not classified as hazardous under standard protocols, proper handling of reactive sulfonyl chlorides requires engineering controls like fume hoods and personal protective equipment (PPE). Material Safety Data Sheets (MSDS) provide specific guidance on neutralization procedures for accidental exposures.

Future directions include exploring catalytic alternatives to traditional synthesis methods, potentially reducing energy consumption. The integration of machine learning in retrosynthetic analysis may uncover novel pathways for CAS 1314911-30-2 production. As green chemistry initiatives gain momentum, water-based reaction systems for this intermediate could become commercially viable.

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